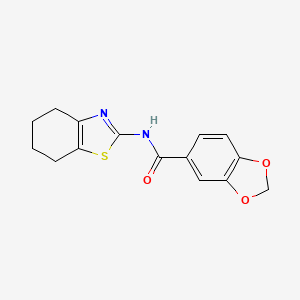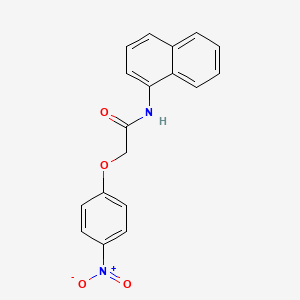![molecular formula C12H17N3O3 B5763473 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is highly reactive and has been found to have a number of interesting properties that make it useful for a variety of applications. In
作用机制
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. This metabolite then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to ATP depletion and ultimately cell death.
Biochemical and Physiological Effects:
The primary effect of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is the selective destruction of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been found to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
One of the main advantages of using 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying Parkinson's disease. However, 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is also highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which limits its usefulness for certain types of experiments.
未来方向
There are a number of future directions for research on 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms underlying dopaminergic neuron degeneration. Another area of research is the use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a tool for studying the blood-brain barrier and the transport of neurotoxins across this barrier. Finally, there is interest in exploring the potential use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in other areas of scientific research, such as cancer biology and drug discovery.
合成方法
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ can be synthesized using a number of different methods, including the oxidation of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate. This reaction produces 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a yellow crystalline solid with a melting point of 215-216°C. Other methods for synthesizing 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ include the reaction of 4-nitrobenzaldehyde with N-methylpiperazine, followed by reduction with sodium borohydride.
科学研究应用
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has been extensively studied for its potential use in scientific research. It has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been used to study the transport of neurotoxins across the blood-brain barrier, as well as the mechanisms underlying the neurodegenerative process.
属性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWBEOHGAFFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)



![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)
![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)